molecular formula C20H23N3OS B3471841 3-[4-(DIETHYLAMINO)PHENYL]-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA

3-[4-(DIETHYLAMINO)PHENYL]-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA

Cat. No.: B3471841
M. Wt: 353.5 g/mol
InChI Key: ZFLLSJQBALOKAN-XNTDXEJSSA-N
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Description

3-[4-(DIETHYLAMINO)PHENYL]-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is a complex organic compound with a unique structure that includes both aromatic and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIETHYLAMINO)PHENYL]-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with thiourea in the presence of a base to form the intermediate 4-(diethylamino)phenylthiourea. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIETHYLAMINO)PHENYL]-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-[4-(DIETHYLAMINO)PHENYL]-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer or antimicrobial agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(DIETHYLAMINO)PHENYL]-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar aromatic structure but lacks the thiourea group.

    Benzylamine: Another compound with an aromatic ring and an amine group, but it does not have the thiourea or cinnamoyl functionalities.

Uniqueness

3-[4-(DIETHYLAMINO)PHENYL]-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is unique due to its combination of aromatic, amine, and thiourea groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-[[4-(diethylamino)phenyl]carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-3-23(4-2)18-13-11-17(12-14-18)21-20(25)22-19(24)15-10-16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H2,21,22,24,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLLSJQBALOKAN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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